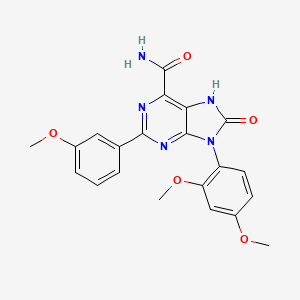

9-(2,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 898447-08-0

Cat. No.: VC6816077

Molecular Formula: C21H19N5O5

Molecular Weight: 421.413

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898447-08-0 |

|---|---|

| Molecular Formula | C21H19N5O5 |

| Molecular Weight | 421.413 |

| IUPAC Name | 9-(2,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

| Standard InChI | InChI=1S/C21H19N5O5/c1-29-12-6-4-5-11(9-12)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-8-7-13(30-2)10-15(14)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) |

| Standard InChI Key | UIIVDXRQCVMLFX-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound belongs to the 8-oxo-purine carboxamide family, characterized by a bicyclic purine core substituted with methoxyphenyl groups at positions 2 and 9 and a carboxamide moiety at position 6. Key structural features include:

-

Purine backbone: A fused imidazole-pyrimidine ring system.

-

Substituents:

-

2-(3-Methoxyphenyl): A methoxy group at the meta position of the phenyl ring.

-

9-(2,4-Dimethoxyphenyl): Methoxy groups at the ortho and para positions.

-

-

Carboxamide group: At position 6, enhancing hydrogen-bonding potential .

Table 1: Comparative Structural Features of Related Purine Carboxamides

Spectroscopic and Computational Data

-

XLogP3: Predicted ~2.1–2.5, indicating moderate lipophilicity .

-

Hydrogen-bond donors/acceptors: 2 donors (amide NH, purine NH) and 5–7 acceptors (carbonyl, methoxy) .

Synthesis and Derivatization

Synthetic Routes

While no direct synthesis protocols are reported for the target compound, analogous purine carboxamides are typically synthesized via:

-

Nucleophilic substitution: Introducing aryl groups at positions 2 and 9 using Ullmann or Suzuki-Miyaura couplings .

-

Carboxamide formation: Reacting purine-6-carboxylic acid with ammonia or amines under coupling agents like EDCI .

Structural Modifications

-

Methoxy group positioning: Ortho/para dimethoxy substitution (position 9) enhances steric bulk and electronic effects compared to mono-methoxy analogs .

-

Ethoxy vs. methoxy: Ethoxy groups (e.g., CID 7196946 ) increase hydrophobicity but reduce metabolic stability.

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: Estimated <10 µg/mL due to high lipophilicity (XLogP3 >2) .

-

pH stability: Susceptible to hydrolysis under acidic conditions at the carboxamide and purine carbonyl groups .

Table 2: Computed Physicochemical Properties of Analogous Compounds

| Property | CID 7196952 | CID 16810179 | Target Compound (Estimated) |

|---|---|---|---|

| Molecular Weight | 375.4 | 421.4 | ~421.4 |

| Rotatable Bonds | 4 | 6 | 5–6 |

| H-Bond Acceptors | 5 | 7 | 7 |

Future Directions

Research Gaps

-

Synthetic optimization: Developing regioselective methods for 2,4-dimethoxy substitution.

-

In vitro profiling: Screening against kinase panels and cytotoxicity assays.

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume